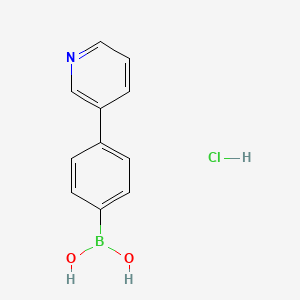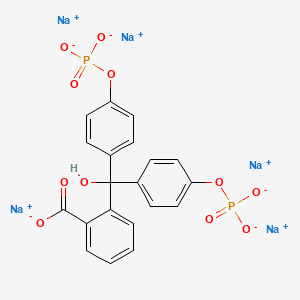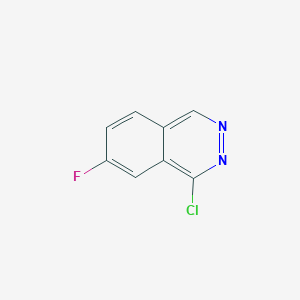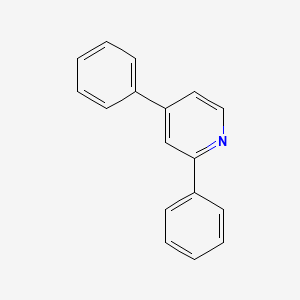
2,4-二苯基吡啶
描述
2,4-Diphenylpyridine is a chemical compound with the molecular formula C17H13N . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of 2,4-Diphenylpyridine consists of a pyridine ring substituted with phenyl groups at the 2 and 4 positions .Physical And Chemical Properties Analysis
2,4-Diphenylpyridine has a molecular weight of 231.29 g/mol . It is typically stored at room temperature in a sealed, dry environment .科学研究应用
Fluorescent Sensors for Monitoring Photopolymerization
2,4-Diphenylpyridine derivatives have been used as fluorescent sensors for monitoring photopolymerization . These sensors are designed with electron-donating or electron-withdrawing substituents incorporated into a chromophore group . The spectroscopic properties of these compounds have been studied, and it has been found that compounds containing strong electron-donating substituent slightly shift their fluorescence spectrum during the free-radical polymerization of monomer . This enables the monitoring of the polymerization progress using the fluorescence intensity ratio measured at two different wavelengths as the progress indicator .
Determination of the Efficiencies of the Generation of Superacids by Cationic Photoinitiators
2,4-Diphenylpyridine derivatives also play a role in determining the efficiencies of the generation of superacids by cationic photoinitiators . The position of the fluorescence spectrum of 2,4-diphenylpyridine derivatives with electron-withdrawing substituents is practically insensitive to changes occurring in their environment . Hence, it is recommended to use these compounds with different indicators of the progress of the photopolymerization process based on normalised intensity of fluorescence .
Non-Invasive, Non-Destructive, In-Situ and Real-Time Studies of the Structure and Dynamics of the Processes Occurring in Polymers
The solution of 2,4-Diphenylpyridine, in combination with fluorescent techniques, provides non-invasive, non-destructive, in-situ and real-time studies of the structure and dynamics of the processes occurring in polymers .
作用机制
Target of Action
Similar compounds such as n2,n4-diphenylpyrimidine-2,4-diamine have been studied as potential kinase-targeted antimalarials . Kinases are enzymes that catalyze the transfer of phosphate groups from high-energy, phosphate-donating molecules to specific substrates, a process that is crucial in various cellular functions such as metabolism, transcription, cell cycle progression, cytoskeletal rearrangement and cell movement, apoptosis, and differentiation .
Mode of Action
It’s worth noting that similar compounds like n2,n4-diphenylpyrimidine-2,4-diamine have been shown to inhibit kinases, which play a crucial role in cellular signaling . By inhibiting these enzymes, these compounds can disrupt the normal functioning of cells, potentially leading to various effects such as the inhibition of cell growth or induction of cell death .
Biochemical Pathways
For instance, they occur ubiquitously as pyridoxine (vitamin B6) and vitamin B3, which are used in the synthesis of nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+), essential coenzymes in numerous biochemical reactions .
Pharmacokinetics
The pharmacokinetic properties of 2,4-Diphenylpyridine indicate that it has high gastrointestinal absorption and is BBB permeant . It is also a CYP1A2 and CYP2D6 inhibitor . The compound has a logD7.4 of 2.73, indicating its lipophilicity, which can influence its absorption and distribution within the body . Its solubility is moderately low, which could affect its bioavailability .
Result of Action
Given its potential role as a kinase inhibitor, it could potentially disrupt cellular signaling pathways, leading to effects such as the inhibition of cell growth or induction of cell death .
属性
IUPAC Name |
2,4-diphenylpyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N/c1-3-7-14(8-4-1)16-11-12-18-17(13-16)15-9-5-2-6-10-15/h1-13H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YASXBDJBCBUIHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC=C2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60205377 | |
| Record name | Pyridine, diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60205377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Diphenylpyridine | |
CAS RN |
26274-35-1, 56842-43-4 | |
| Record name | 2,4-Diphenylpyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=26274-35-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine, diphenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056842434 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Pyridine, diphenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60205377 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



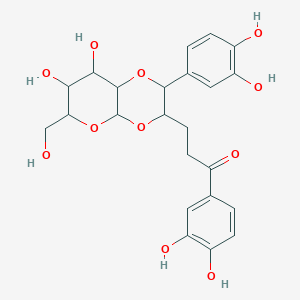
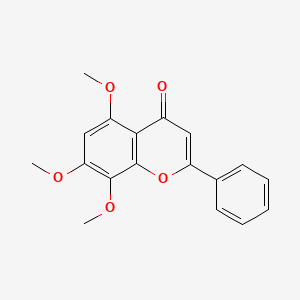
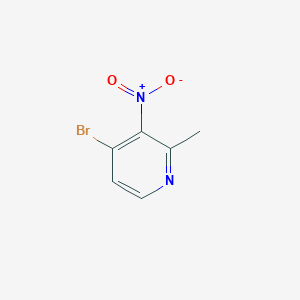
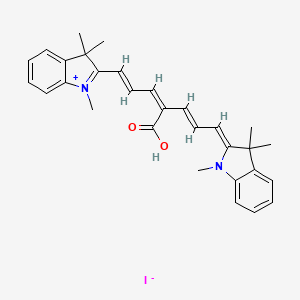
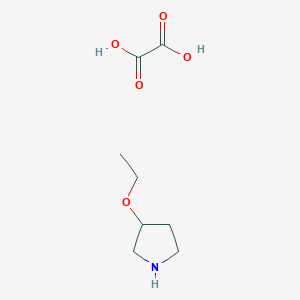
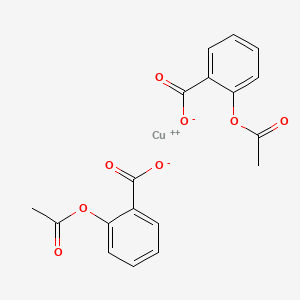

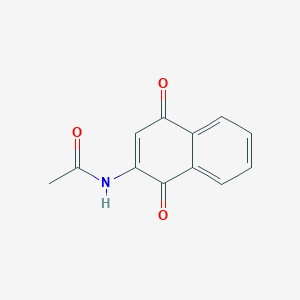
![Bis[4-(tert-butyl)phenyl]iodonium Tetra(nonafluoro-tert-butoxy)aluminate](/img/structure/B3028592.png)
